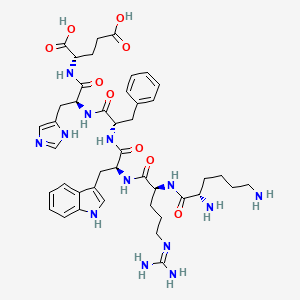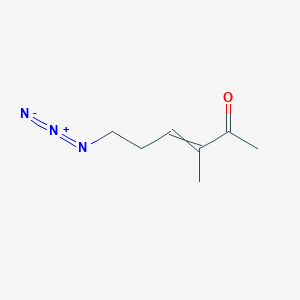
6-Azido-3-methylhex-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azido-3-methylhex-3-en-2-one is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-3-methylhex-3-en-2-one typically involves the introduction of an azido group to a suitable precursor. One common method is the reaction of 3-methylhex-3-en-2-one with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to avoid decomposition of the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential explosiveness of azido compounds .
化学反応の分析
Types of Reactions
6-Azido-3-methylhex-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
科学的研究の応用
6-Azido-3-methylhex-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Azido-3-methylhex-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of new compounds. Additionally, the compound can participate in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the electron-withdrawing nature of the azido group, which activates the molecule towards nucleophilic attack .
類似化合物との比較
Similar Compounds
3-Azido-2-butanone: Another azido ketone with similar reactivity.
6-Azido-2-hexanone: A structurally related compound with an azido group on a different position.
Azidothymidine (AZT): A nucleoside analog with an azido group, used in antiviral therapy.
Uniqueness
6-Azido-3-methylhex-3-en-2-one is unique due to its specific structure, which combines an azido group with a hexenone backbone. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .
特性
CAS番号 |
823805-88-5 |
|---|---|
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC名 |
6-azido-3-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H11N3O/c1-6(7(2)11)4-3-5-9-10-8/h4H,3,5H2,1-2H3 |
InChIキー |
LDIRFQQAZWXUBX-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCN=[N+]=[N-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


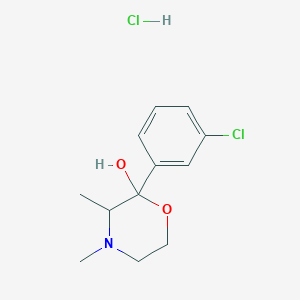
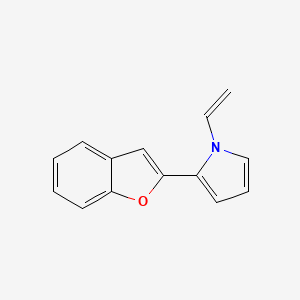
![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)

![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
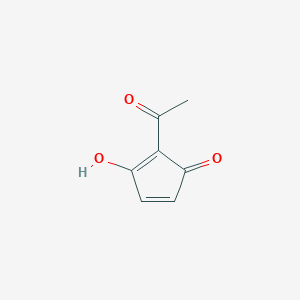
phosphanium bromide](/img/structure/B14206789.png)
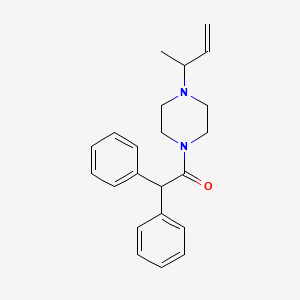
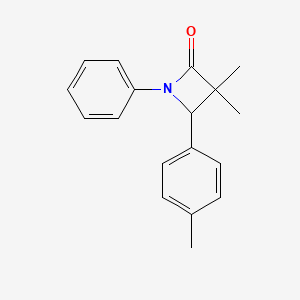
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
